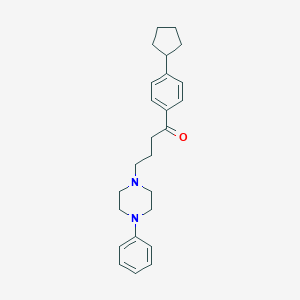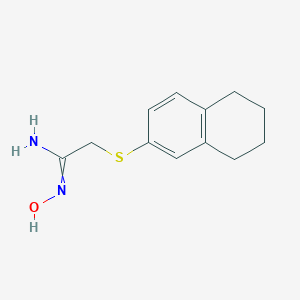![molecular formula C26H24ClNOS B374780 1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone](/img/structure/B374780.png)
1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the benzocbenzothiepin core : This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
- Introduction of the propyl-methylamino group : This step involves the alkylation of the benzocbenzothiepin core with a propyl halide, followed by the introduction of the methylamino group through a nucleophilic substitution reaction.
- Attachment of the chlorophenyl group : This can be accomplished through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzocbenzothiepin moiety, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
- Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
- Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone has several applications in scientific research:
- Medicinal Chemistry : It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
- Materials Science : The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
- Biological Studies : It can be used as a probe to study the interactions of complex organic molecules with biological systems.
Mécanisme D'action
The mechanism of action of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-fluorophenyl)ethanone
- 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-bromophenyl)ethanone
Uniqueness: The uniqueness of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H24ClNOS |
|---|---|
Poids moléculaire |
434g/mol |
Nom IUPAC |
2-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C26H24ClNOS/c1-28(17-25(29)19-12-14-21(27)15-13-19)16-6-10-23-22-8-3-2-7-20(22)18-30-26-11-5-4-9-24(23)26/h2-5,7-15H,6,16-18H2,1H3/b23-10- |
Clé InChI |
VKQKHYFKXBMODB-RMORIDSASA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
SMILES isomérique |
CN(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374697.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)


![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)


![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)

